![molecular formula C11H16N2O B14280679 Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- CAS No. 135663-17-1](/img/structure/B14280679.png)
Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- is a chemical compound with the molecular formula C10H15NO It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- typically involves the reaction of 2-aminophenol with dimethylamine and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-Aminophenol reacts with formaldehyde to form an intermediate Schiff base.
Step 2: The intermediate Schiff base reacts with dimethylamine to form Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes, leading to the accumulation of specific metabolites and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-(dimethylamino)-: Similar structure but lacks the imino group.
Phenol, 2-ethyl-: Similar phenolic structure but with an ethyl group instead of the dimethylaminoethyl group.
Uniqueness
Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- is unique due to the presence of the 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl] group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
135663-17-1 |
|---|---|
Molekularformel |
C11H16N2O |
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethyliminomethyl]phenol |
InChI |
InChI=1S/C11H16N2O/c1-13(2)8-7-12-9-10-5-3-4-6-11(10)14/h3-6,9,14H,7-8H2,1-2H3 |
InChI-Schlüssel |
FLKVGXMTKORZSX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN=CC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




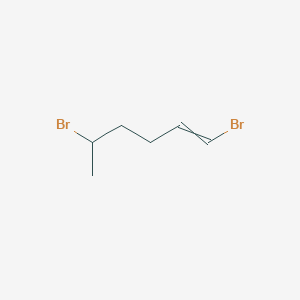

![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)
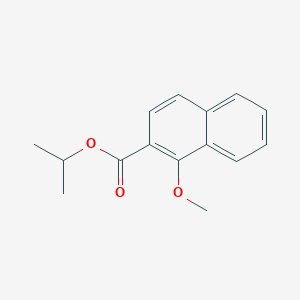
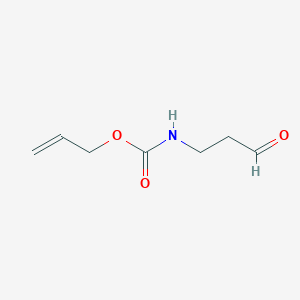
![2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene](/img/structure/B14280634.png)
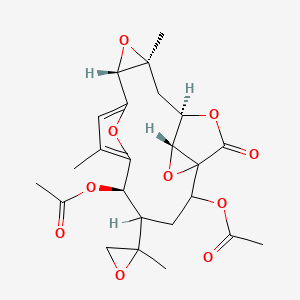
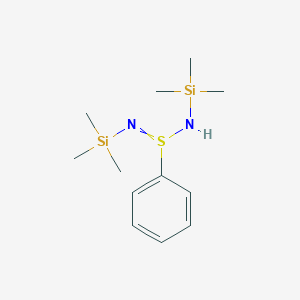
![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)
![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)

![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)
